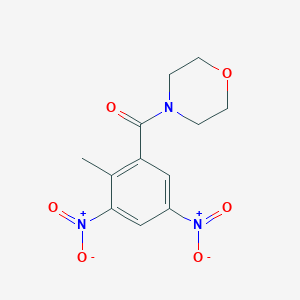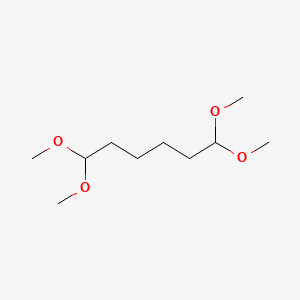![molecular formula C18H17NO2S B12001184 N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a naphthalene moiety and a benzenesulfonamide group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 1-naphthylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-naphthylamine+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions, leading to the formation of naphthoquinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
This compound and its derivatives have potential applications in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide depends on its specific application. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates or cofactors. This compound may interact with enzyme active sites, blocking the normal substrate from binding and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthalen-1-yl-ethyl)benzamide
- N-(7-hydroxy-naphthalen-1-yl)benzamide
- N-(1-naphthalen-1-yl-ethyl)-4-trifluoromethyl-benzamide
Uniqueness
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both a naphthalene ring and a benzenesulfonamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in other similar compounds. The presence of the sulfonamide group also provides potential biological activity, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C18H17NO2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-14(19-22(20,21)16-10-3-2-4-11-16)17-13-7-9-15-8-5-6-12-18(15)17/h2-14,19H,1H3 |
InChI Key |
FYYCWPDVKTYDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)


![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)




